molecular formula C6H5N3O B1436583 Pyrazolo[1,5-a]pyrimidin-5-ol CAS No. 29274-22-4

Pyrazolo[1,5-a]pyrimidin-5-ol

Cat. No. B1436583
CAS RN: 29274-22-4
M. Wt: 135.12 g/mol
InChI Key: LSLIYLLMLAQRIS-UHFFFAOYSA-N
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Patent
US09073891B2

Procedure details

1,3-Dimethyl uracil (3.15 g, 22.5 mmol) and sodium ethoxide (23 mL of a 21% solution in ethanol) were added to a solution of 1H-pyrazol-5-amine (1.7 g, 20.4 mmol) in ethanol (50 mL). The resulting mixture was heated to 60° C. for 2 h and was then cooled to room temperature. The pale brown solid was isolated by filtration to give pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.6 g, 58%). Retention time (min)=0.820, method [3], MS(ESI) 136.1 (M+H).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[N:2]1[CH:9]=[CH:8][C:6](=[O:7])[N:5](C)[C:3]1=O.[O-]CC.[Na+].[NH:15]1[C:19](N)=[CH:18]C=N1>C(O)C>[N:15]1[N:2]2[CH:9]=[CH:8][C:6](=[O:7])[NH:5][C:3]2=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.15 g
Type
reactant
Smiles
CN1C(=O)N(C(=O)C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CC.[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.7 g
Type
reactant
Smiles
N1N=CC=C1N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The pale brown solid was isolated by filtration

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C2N1C=CC(N2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.